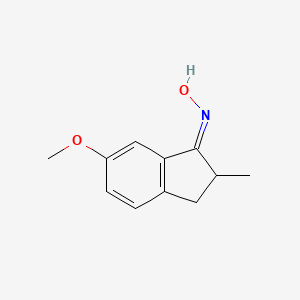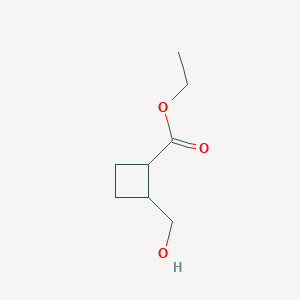
Ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This clear, colorless liquid is known for its high purity and is utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Cyclobutane-1,2-dicarboxylic acid: Similar in structure but with two carboxylate groups.
Ethyl cyclobutane-1-carboxylate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Methyl2-(hydroxymethyl)cyclobutane-1-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group
These comparisons highlight the unique reactivity and applications of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
BGZYKNGWFHOYNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


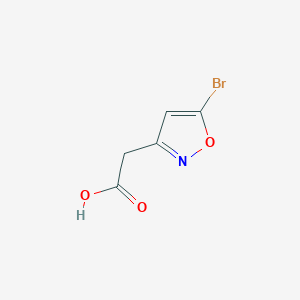
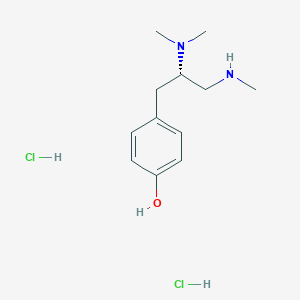
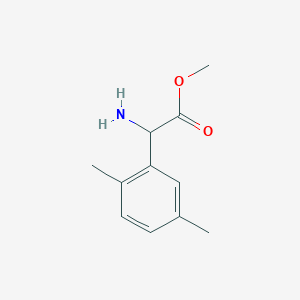
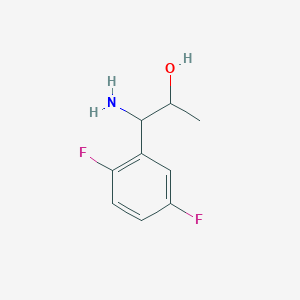

![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)
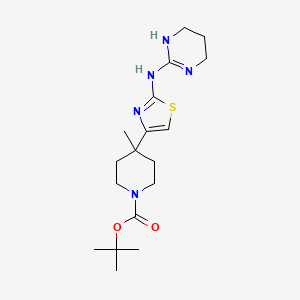
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)
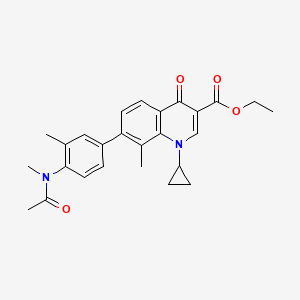

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
